Glychionide A

Description

Properties

IUPAC Name |

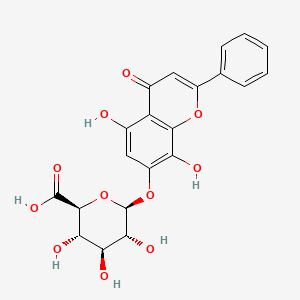

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFOLNOWFPVLGZ-BHWDSYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119152-50-0 | |

| Record name | Glychionide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCHIONIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58792ZUT0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Glychionide A from Glycyrrhiza glabra Roots: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the methodologies for isolating compounds from Glycyrrhiza glabra roots, which can be adapted for the specific target of Glychionide A. It is intended for researchers, scientists, and professionals in drug development.

Overview of Extraction and Fractionation

The initial step in isolating this compound involves the extraction of phytochemicals from the dried and powdered roots of Glycyrrhiza glabra. A variety of solvents and techniques can be employed, with the choice influencing the yield and profile of the extracted compounds. Following extraction, the crude extract is typically subjected to fractionation to separate compounds based on their polarity.

Experimental Workflow for Extraction and Fractionation

Caption: General workflow for the extraction and fractionation of compounds from Glycyrrhiza glabra roots.

Experimental Protocol: Extraction

A common and effective method for extracting a broad range of compounds, including flavonoid glycosides, is the use of aqueous ethanol.

-

Maceration:

-

Mix the powdered G. glabra root with 50% aqueous ethanol in a 1:10 (w/v) ratio.

-

Stir the mixture at room temperature for 24 hours.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

-

Filtration and Concentration:

-

Filter the combined extracts through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Chromatographic Purification

The fraction rich in the target compound (likely the n-butanol or ethyl acetate fraction for a flavonoid glycoside like this compound) is then subjected to various chromatographic techniques for purification.

Purification Workflow

Glychionide A: A Multifaceted Inhibitor of Pancreatic Cancer Progression

A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and limited therapeutic options. The flavonoid Glychionide A has emerged as a promising natural compound with potent antitumor effects against pancreatic carcinoma cells. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anticancer activity, focusing on its impact on cell viability, apoptosis, autophagy, and cell cycle progression. The information presented herein is compiled from preclinical studies on the PANC-1 human pancreatic cancer cell line.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting pancreatic cancer cell growth and inducing cellular stress has been quantified in several key experiments. The following tables summarize the critical data points.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Description |

| PANC-1 (Pancreatic Cancer) | 14 | Demonstrates significant growth inhibition.[1] |

| hTRET-HPNE (Normal Pancreatic) | >100 | Indicates minimal toxicity to non-cancerous cells.[1] |

Table 2: Impact of this compound on Cell Cycle Distribution in PANC-1 Cells

| Treatment | G2 Phase Cell Population (%) | Outcome |

| Control | 19.5 | Normal cell cycle distribution.[1] |

| This compound | 49.4 | Induction of G2/M phase cell cycle arrest.[1] |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in PANC-1 Cells

| Treatment | MMP Level (%) | Implication |

| Control | 100 | Baseline mitochondrial health.[2] |

| This compound | ~33 | Significant disruption of mitochondrial membrane potential.[2] |

Core Mechanisms of Action: Signaling Pathways

This compound's anticancer activity is underpinned by its ability to modulate multiple critical signaling pathways, primarily inducing apoptosis and autophagy.

Apoptotic Pathway

This compound triggers programmed cell death in pancreatic cancer cells through the intrinsic apoptotic pathway. This is initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to a reduction in the mitochondrial membrane potential.[1][2] These events culminate in the altered expression of key apoptosis-regulating proteins.

Caption: this compound-induced apoptotic pathway.

Autophagic Pathway

Concurrently with apoptosis, this compound induces autophagy, a cellular process of self-degradation. This is evidenced by the formation of autophagosomes and modulation of key autophagy-related proteins.

Caption: this compound-induced autophagic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay

Caption: Workflow for Cell Viability Assay.

-

Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. Following treatment, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. Luminescence is measured using a microplate reader to determine cell viability.[1]

Western Blot Analysis

References

An In-depth Technical Guide on Glychionide A-Induced Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Glychionide A, a flavonoid compound. It focuses on its dual role in inducing two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). The information presented is based on preclinical research and aims to furnish a detailed understanding for professionals in the fields of oncology, cell biology, and pharmacology.

Quantitative Effects of this compound on Pancreatic Cancer Cells

This compound has demonstrated significant cytotoxic effects on human pancreatic carcinoma cells (PANC-1), while exhibiting minimal toxicity towards normal human pancreatic ductal epithelial cells (hTRET-HPNE). This selective activity highlights its potential as a chemotherapeutic agent. The key quantitative findings are summarized below.

Table 1: Cytotoxicity and Apoptotic Induction by this compound

| Parameter | Cell Line | Concentration | Result | Citation |

| IC50 Value | PANC-1 | 14 µM | - | [1] |

| hTRET-HPNE | 100 µM | - | [1][2] | |

| Apoptotic Cells | PANC-1 | 0 µM (Control) | 2.5% | [2][3] |

| 7 µM | Not specified | |||

| 14 µM | Not specified | |||

| 28 µM | 46.25% | [2][3] |

Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells

| Treatment | G2/M Phase Population | Citation |

| Control | 19.5% | [1][2] |

| This compound | 49.4% | [1][2] |

Table 3: Modulation of Apoptosis and Autophagy-Related Protein Expression by this compound in PANC-1 Cells

| Protein | Function | Effect of this compound | Citation |

| Bax | Pro-apoptotic | Increased expression | [1][2] |

| Bcl-2 | Anti-apoptotic | Decreased expression | [1][2] |

| Caspase-9 | Apoptosis execution | Increased expression | [1][2] |

| Beclin 1 | Autophagy initiation | Increased expression | [2] |

| LC3-II | Autophagosome formation | Increased expression | [2] |

| p62 | Autophagy substrate | Decreased expression | [2] |

| LC3-I | Precursor to LC3-II | No significant change | [2][3] |

Signaling Pathways Activated by this compound

This compound appears to induce apoptosis and autophagy through interconnected signaling pathways. The primary mechanism involves the induction of reactive oxygen species (ROS), which in turn modulates the expression of key regulatory proteins.

Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis and Autophagy

Caption: this compound signaling cascade in pancreatic cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound.

This assay is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Plate PANC-1 cells in 96-well plates at a density of 0.8 x 10^4 cells per well and incubate for 12 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 7, 14, 28 µM) and incubate for 24 hours at 37°C.

-

MTS Addition: Add MTS solution to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using an ELISA plate reader. The absorbance is proportional to the number of viable cells.

Diagram 2: Experimental Workflow for Cell Viability (MTS) Assay

Caption: Workflow of the MTS assay for cell viability assessment.

A. DAPI Staining for Nuclear Morphology

-

Cell Culture and Treatment: Grow PANC-1 cells (0.6 x 10^6) in 6-well plates for approximately 12 hours. Treat with this compound (0, 7, 14, and 28 μM) for 24 hours at 37°C.[2]

-

Sample Preparation: Collect 25 µl of the cell culture onto a glass slide.

-

Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Cover the slides with coverslips and examine under a fluorescent microscope to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]

B. Annexin V/PI Staining for Apoptosis Quantification

-

Cell Preparation: Follow the same cell culture and treatment protocol as for DAPI staining.

-

Staining: Resuspend the treated cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[2]

Diagram 3: Experimental Workflow for Apoptosis Detection

Caption: Workflow for DAPI and Annexin V/PI apoptosis assays.

-

Cell Culture and Treatment: Treat PANC-1 cells with this compound (0, 7, 14, and 28 μM).[1]

-

Fixation: Fix the cells in a solution of 4% glutaraldehyde in 0.05 M sodium cacodylate.[1]

-

Post-fixation: Post-fix the cells in 1.5% OsO4.[1]

-

Dehydration and Embedding: Dehydrate the samples in alcohol and embed in Epon 812.[1]

-

Imaging: Observe the prepared sections using a transmission electron microscope (e.g., Zeiss CEM 902) for the presence of autophagosomes, which are double-membraned vesicles characteristic of autophagy.[1]

-

Protein Extraction: Lyse the this compound-treated and control PANC-1 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-9, Beclin 1, LC3, p62).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates promising anticancer activity in pancreatic cancer cells by concurrently inducing apoptosis and autophagy.[2] The mechanism is linked to the generation of ROS and subsequent modulation of key proteins in both cell death pathways.[3] The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future in vivo studies are warranted to validate these preclinical findings.[1][2]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Antitumor Effects of Glychionide-A Flavonoid in Human Pancreatic Carcinoma Cells Are Mediated by Activation of Apoptotic and Autophagic Pathways, Cell Cycle Arrest, and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Anticancer Potential of Glychionide A: A Technical Guide to its Induction of G2/M Cell Cycle Arrest in PANC-1 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anticancer effects of Glychionide A, a flavonoid compound, with a specific focus on its ability to induce G2/M phase cell cycle arrest in PANC-1 human pancreatic cancer cells. This document details the experimental data, protocols, and putative signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and limited therapeutic options. Natural compounds represent a promising avenue for novel anticancer drug development. This compound, a flavonoid, has demonstrated significant antiproliferative effects against PANC-1 pancreatic cancer cells. A key mechanism of its action is the induction of cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell division and tumor growth. This is accompanied by the induction of apoptosis and autophagy. This guide synthesizes the available data on this compound's effects on PANC-1 cells, providing detailed experimental methodologies and exploring the potential signaling cascades involved.

Quantitative Data Summary

The cytotoxic and cell cycle effects of this compound on PANC-1 cells have been quantified, demonstrating its potency and specificity. The following tables summarize the key findings from in vitro studies.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value | Description |

| PANC-1 | 14 µM | Human pancreatic carcinoma |

| hTRET-HPNE | 100 µM | Normal human pancreatic ductal epithelial cells |

This data highlights the selective toxicity of this compound towards pancreatic cancer cells over normal pancreatic cells.[1]

Table 2: Effect of this compound on PANC-1 Cell Cycle Distribution

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not Reported | Not Reported | 19.5% |

| This compound | Not Reported | Not Reported | 49.4% |

Treatment with this compound leads to a significant accumulation of PANC-1 cells in the G2/M phase of the cell cycle, indicating a block at this checkpoint.[1]

Table 3: Effects of this compound on Apoptosis and Autophagy-Related Protein Expression in PANC-1 Cells [1]

| Protein | Effect of this compound | Function |

| Bax | Increased | Pro-apoptotic |

| Bcl-2 | Decreased | Anti-apoptotic |

| Caspase 9 | Increased | Apoptosis initiator |

| Beclin-1 | Increased | Autophagy initiator |

| LC3-II | Increased | Autophagosome marker |

| p62 | Decreased | Autophagy substrate |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are detailed protocols for key experiments.

PANC-1 Cell Culture

PANC-1 cells are an adherent human pancreatic epithelial carcinoma cell line.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculturing:

-

When cells reach 70-90% confluency, aspirate the culture medium.

-

Rinse the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:4.[2]

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution based on DNA content.

-

Culture PANC-1 cells and treat with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[3]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

The DNA content is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

After treatment with this compound, lyse the PANC-1 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase 9, Beclin-1, LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

This compound's induction of G2/M arrest in PANC-1 cells likely involves the modulation of key cell cycle regulatory proteins. A plausible mechanism involves the activation of DNA damage response pathways, which ultimately prevent the activation of the Cyclin B1/CDK1 complex required for mitotic entry.

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the key steps in analyzing the effect of this compound on the PANC-1 cell cycle.

Caption: Experimental workflow for PANC-1 cell cycle analysis.

Interplay of Apoptosis, Autophagy, and Cell Cycle Arrest

This compound induces a multi-faceted response in PANC-1 cells, where G2/M arrest, apoptosis, and autophagy are interconnected.

References

Glychionide A: A Deep Dive into its Anticancer Signaling Pathways in Pancreatic Carcinoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glychionide A, a flavonoid compound, has demonstrated significant antitumor effects in human pancreatic carcinoma cells. This technical guide provides a comprehensive analysis of the known signaling pathways modulated by this compound, focusing on its role in inducing apoptosis, autophagy, and cell cycle arrest. This document synthesizes the current understanding of its mechanism of action, presents quantitative data from key studies, details experimental protocols for replication, and provides visual representations of the implicated signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction

Pancreatic cancer remains one of the most challenging malignancies to treat, with high incidence and low survival rates globally. The quest for effective chemotherapeutic agents has led to the investigation of natural compounds with anticancer properties. This compound, a flavonoid, has emerged as a promising candidate due to its potent inhibitory effects on pancreatic cancer cell proliferation. This document delineates the current knowledge of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key cellular signaling pathways.

Cellular and Molecular Effects of this compound

This compound exerts its anticancer effects on pancreatic cancer cells through a multi-pronged approach that includes the induction of programmed cell death (apoptosis), initiation of a cellular recycling process (autophagy), and halting of the cell division cycle.

Induction of Apoptosis and Autophagy

Studies have shown that this compound significantly inhibits the proliferation of PANC-1 pancreatic cancer cells.[1][2] This inhibition is primarily attributed to the induction of both apoptosis and autophagy.[1][2] Electron microscopy of PANC-1 cells treated with this compound revealed the formation of autophagosomes, a hallmark of autophagy, and nuclear shrinkage, which is characteristic of apoptosis.[1]

The molecular machinery governing these processes is significantly altered by this compound. Key proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the executioner caspase, Caspase 9, are upregulated, while the anti-apoptotic protein Bcl-2 is suppressed.[1] In the context of autophagy, this compound treatment leads to an increase in the levels of Beclin-1 and LC3-II, and a decrease in p62 expression.[1]

Cell Cycle Arrest

This compound has been observed to cause a significant arrest of PANC-1 cells in the G2/M phase of the cell cycle.[1][2] This prevents the cancer cells from proceeding with mitosis and proliferation.

Mitochondrial Disruption and Oxidative Stress

The anticancer activity of this compound is also associated with an increase in the levels of reactive oxygen species (ROS) and a decline in the mitochondrial membrane potential (MMP) in PANC-1 pancreatic cancer cells.[2] The disruption of MMP is a critical event in the intrinsic pathway of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on pancreatic cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value |

| PANC-1 (Pancreatic Cancer) | 14 µM[2] |

| hTRET-HPNE (Normal Pancreatic) | 100 µM[1][2] |

Table 2: Effect of this compound on PANC-1 Cell Cycle Distribution

| Treatment | Percentage of Cells in G2 Phase |

| Control | 19.5%[1][2] |

| This compound | 49.4%[1][2] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

References

- 1. Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Glychionide-A Flavonoid in Human Pancreatic Carcinoma Cells Are Mediated by Activation of Apoptotic and Autophagic Pathways, Cell Cycle Arrest, and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Glychionide A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glychionide A, a flavonoid glycoside primarily isolated from the roots of Glycyrrhiza glabra (licorice), has emerged as a molecule of significant interest in pharmacological research.[1][2][3] Flavonoids, a broad class of plant secondary metabolites, are well-regarded for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the known biological activities of this compound, with a primary focus on its anticancer effects. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is chemically identified as (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[4] Its molecular formula is C21H18O11, with a molecular weight of 446.36 g/mol .[4][5]

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[4] |

| Molecular Formula | C21H18O11 | PubChem[4] |

| Molecular Weight | 446.36 g/mol | GSRS[5] |

| CAS Number | 119152-50-0 | PubChem[4] |

| Source | Glycyrrhiza glabra | NIH[1][3] |

Anticancer Activity

The most extensively studied biological activity of this compound is its potent anticancer effect, particularly against human pancreatic carcinoma.[1][2]

Cytotoxicity and Proliferation Inhibition

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of PANC-1 human pancreatic cancer cells.[1][2] In contrast, it exhibits minimal toxicity towards normal human pancreatic ductal epithelial cells (hTERT-HPNE), suggesting a degree of selectivity for cancer cells.[1][2]

| Cell Line | IC50 Value | Description |

| PANC-1 | 14 µM | Human Pancreatic Carcinoma |

| hTERT-HPNE | 100 µM | Normal Human Pancreatic Ductal Epithelial Cells |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[6][7][8]

Mechanism of Action

The anticancer activity of this compound in PANC-1 cells is mediated through a multi-faceted mechanism involving the induction of apoptosis and autophagy, cell cycle arrest, and the disruption of mitochondrial membrane potential.[1][2]

This compound treatment leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2] This is evidenced by alterations in the expression levels of key regulatory proteins:

-

Apoptosis-related proteins: Increased expression of Bax and Caspase 9, and decreased expression of Bcl-2.[1][2]

-

Autophagy-related proteins: Changes in the expression of LC3I/II, Beclin 1, and p62.[1][2]

Treatment with this compound causes an arrest of PANC-1 cells in the G2/M phase of the cell cycle.[2] The percentage of cells in the G2 phase significantly increases upon exposure to the compound.[2]

This compound induces an increase in the levels of reactive oxygen species (ROS) and a subsequent decline in the mitochondrial membrane potential (MMP) in PANC-1 cells.[2] This disruption of mitochondrial function is a key event in the apoptotic pathway.

Other Potential Biological Activities

While the anticancer properties of this compound are the most well-documented, the broader class of flavonoids to which it belongs is known for a range of other biological activities.[1][2] Compounds isolated from Glycyrrhiza glabra have demonstrated anti-inflammatory, antioxidant, and antimicrobial effects.[9][10] Further research is warranted to specifically investigate the potential of this compound in these areas.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer activity.

Cell Culture

PANC-1 and hTRET-HPNE cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

The effect of this compound on cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (0-100 µM) for 48 hours.

-

After incubation, 100 µL of CellTiter-Glo® reagent was added to each well.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

Apoptosis and Autophagy Detection

-

DAPI Staining: To observe nuclear morphology changes indicative of apoptosis, cells were stained with 4′,6-diamidino-2-phenylindole (DAPI).

-

Cells were grown on coverslips and treated with this compound.

-

After treatment, cells were fixed with 4% paraformaldehyde for 15 minutes.

-

Cells were then permeabilized with 0.1% Triton X-100 for 10 minutes.

-

Coverslips were incubated with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Coverslips were mounted on glass slides and observed under a fluorescence microscope.

-

-

Annexin V/PI Staining: To quantify apoptotic cells, Annexin V-FITC and propidium iodide (PI) double staining was performed followed by flow cytometry analysis.

-

Cells were treated with this compound for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC (5 µL) and PI (5 µL) were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by a flow cytometer.

-

-

Electron Microscopy: To visualize autophagic vacuoles, transmission electron microscopy was used.

-

Cells were fixed with 2.5% glutaraldehyde.

-

Post-fixation was performed with 1% osmium tetroxide.

-

Samples were then dehydrated in a graded series of ethanol and embedded in resin.

-

Ultrathin sections were cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope.

-

Western Blot Analysis

To determine the expression levels of proteins related to apoptosis and autophagy, Western blotting was performed.

-

Cells were lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated with primary antibodies (e.g., against Bax, Bcl-2, Caspase 9, LC3, Beclin 1, p62) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after PI staining.

-

Cells were treated with this compound for 48 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

After incubation for 30 minutes at 37°C in the dark, the DNA content of the cells was analyzed by a flow cytometer.

Measurement of ROS and Mitochondrial Membrane Potential (MMP)

-

ROS Detection: Intracellular ROS levels were measured using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

-

Cells were treated with this compound.

-

Cells were then incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.

-

The fluorescence intensity was measured by flow cytometry.

-

-

MMP Measurement: The MMP was assessed using the fluorescent dye Rhodamine 123.

-

Cells were treated with this compound.

-

Cells were then incubated with Rhodamine 123 (5 µg/mL) for 30 minutes at 37°C.

-

The fluorescence intensity was measured by flow cytometry.

-

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, based on the observed downstream effects, it is likely that it modulates key pathways involved in cell survival, proliferation, and death. Flavonoids from licorice are known to interact with pathways such as NF-κB and MAPK.[11][12][13] The induction of apoptosis by this compound suggests an impact on the intrinsic mitochondrial pathway, as evidenced by the changes in Bax, Bcl-2, and Caspase 9. The observed cell cycle arrest points towards an interference with the cyclin-dependent kinase (CDK) network that governs cell cycle progression.[14]

References

- 1. Antitumor Effects of Glychionide-A Flavonoid in Human Pancreatic Carcinoma Cells Are Mediated by Activation of Apoptotic and Autophagic Pathways, Cell Cycle Arrest, and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H18O11 | CID 11597485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 9. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling pathways that control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Glychionide A: A Technical Review of its Antitumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glychionide A, a flavonoside isolated from the roots of Glycyrrhiza glabra, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive review and summary of the existing literature on this compound, focusing on its demonstrated antitumor effects against human pancreatic carcinoma. This document consolidates quantitative data, details key experimental methodologies, and visualizes the compound's mechanisms of action, including the induction of apoptosis, autophagy, and cell cycle arrest in PANC-1 pancreatic cancer cells. All presented data is derived from the pivotal study by Yu et al., 2019, unless otherwise stated.

Introduction

This compound is a natural flavonoid that has demonstrated significant antiproliferative activity against pancreatic cancer cells.[1] Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by late diagnosis and high mortality rates.[1] The exploration of novel therapeutic agents with distinct mechanisms of action is critical. This compound exerts its anticancer effects through a multi-faceted approach, including the induction of programmed cell death (apoptosis), promotion of cellular self-degradation (autophagy), disruption of mitochondrial function, and halting of the cell division cycle.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key experiments. The following tables summarize the reported data, providing a clear comparison of its effects on cancerous versus non-cancerous cell lines and its impact on cellular processes.

Table 1: Cytotoxicity and Proliferation Inhibition

| Cell Line | Description | Treatment | IC₅₀ Value | Source |

| PANC-1 | Human Pancreatic Cancer | This compound | 14 µM | [1] |

| hTRET-HPNE | Normal Human Pancreatic | This compound | >100 µM | [1] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect on PANC-1 Cell Cycle Distribution

| Treatment Group | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase | Source |

| Control (Untreated) | 65.2% | 15.3% | 19.5% | [1] |

| This compound (28 µM) | 39.1% | 11.5% | 49.4% | [1] |

Table 3: Induction of Reactive Oxygen Species (ROS) and Disruption of Mitochondrial Membrane Potential (MMP)

| Treatment Group | Relative ROS Levels (%) | Relative MMP Levels (%) | Source |

| Control (Untreated) | 100% | 100% | [2] |

| This compound (7 µM) | ~125% | ~80% | [2] |

| This compound (14 µM) | ~150% | ~55% | [2] |

| This compound (28 µM) | ~185% | ~33% | [2] |

Key Experimental Protocols

The following sections detail the methodologies used to ascertain the biological effects of this compound on PANC-1 cells as reported in the literature.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the antiproliferative effects of this compound.

-

Method: PANC-1 cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of this compound (3.12 to 100 µM) for 48 hours. Cell viability was assessed using CellTiter-Glo Luminescent Cell Viability Assay Kits. Luminescence, proportional to the amount of ATP and thus the number of viable cells, was measured to calculate the IC₅₀ value.[1]

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Method: PANC-1 cells were treated with this compound (7-28 µM) for 48 hours. Post-treatment, cells were harvested, washed with PBS, and fixed in 70% cold ethanol. Fixed cells were then treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[1]

Apoptosis and Autophagy Assessment (Western Blot)

-

Objective: To measure the expression levels of key proteins involved in apoptosis and autophagy.

-

Method: PANC-1 cells were treated with this compound (7-28 µM). Total protein was extracted from the cells and quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, Caspase-9 (apoptosis markers), and LC3-I/II, Beclin-1, p62 (autophagy markers). After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

Reactive Oxygen Species (ROS) Detection

-

Objective: To measure the generation of intracellular ROS.

-

Method: PANC-1 cells were treated with this compound (7-28 µM). Following treatment, cells were incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, was measured using flow cytometry.[1][2]

Visualized Mechanisms of Action

The following diagrams, generated using DOT language, illustrate the key pathways and workflows involved in the antitumor activity of this compound.

Experimental Workflow for Assessing this compound Effects

This compound-Induced Signaling Pathway in PANC-1 Cells

References

Glychionide A: A Technical Guide on its Discovery, History, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Glychionide A, a flavonoside derived from the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of interest in oncological research. This document provides a comprehensive technical overview of its discovery, history, and known biological activities, with a focus on its effects on pancreatic cancer cells. Detailed experimental protocols and data are presented to facilitate further investigation and drug development efforts.

Discovery and History

This compound was first isolated and identified in 2005 by a team of researchers led by J.R. Li.[1] Their work, published in the Journal of Asian Natural Products Research, described the isolation of two new flavonosides from the roots of Glycyrrhiza glabra, which they named this compound and Glychionide B.

The structure of this compound was elucidated through spectroscopic analysis and identified as 5,8-dihydroxy-flavone-7-O-β-d-glucuronide.[1] This discovery added to the extensive list of bioactive compounds isolated from licorice root, a plant with a long and well-documented history in traditional medicine across various cultures for treating a wide range of ailments.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₁₁ |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-((5,8-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 119152-50-0 |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O |

Biological Activity and Mechanism of Action

Research has demonstrated that this compound exhibits significant antitumor effects, particularly against pancreatic cancer cells. A key study investigating its impact on the PANC-1 human pancreatic cancer cell line revealed its ability to induce both apoptosis and autophagy.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative findings from the investigation of this compound's effect on PANC-1 cells.

| Parameter | Cell Line | Value |

| IC₅₀ (Cell Viability) | PANC-1 | 14 µM |

| IC₅₀ (Cell Viability) | hTRET-HPNE (normal pancreatic cells) | >100 µM |

Signaling Pathways

This compound's anticancer activity is mediated through the activation of the intrinsic apoptotic pathway and the induction of autophagy.

Apoptosis Signaling Pathway:

The induction of apoptosis by this compound in PANC-1 cells is characterized by the upregulation of the pro-apoptotic protein Bax and the activation of Caspase-9, a key initiator caspase in the intrinsic pathway. Concurrently, the expression of the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

References

"Glychionide A chemical structure and properties"

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Promising Flavonoid Glycoside

Abstract

Glychionide A, a flavonoid glycoside isolated from Glycyrrhiza glabra, has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its pro-apoptotic and pro-autophagic effects in pancreatic cancer cells. Detailed experimental protocols for the evaluation of its biological activity and diagrams of the implicated signaling pathways are presented to support further investigation and drug development efforts.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the systematic IUPAC name (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1]. Its chemical structure consists of a flavone aglycone (a derivative of chrysin) attached to a glucuronic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₁ | [1] |

| Molecular Weight | 446.4 g/mol | [1] |

| CAS Number | 119152-50-0 | [1] |

| Topological Polar Surface Area | 188 Ų | |

| Hydrogen Bond Donor Count | 7 | |

| Hydrogen Bond Acceptor Count | 11 | |

| Rotatable Bond Count | 4 | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, such as ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation patterns, are not extensively reported in the available literature. However, the structural elucidation of flavonoid glycosides typically involves a combination of these techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the aglycone and the sugar moiety, as well as the position of the glycosidic linkage. The anomeric proton signal in the ¹H NMR spectrum is characteristic of the stereochemistry of the glycosidic bond.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight. Tandem MS (MS/MS) provides fragmentation patterns that help in identifying the aglycone and the sugar units. The fragmentation of flavonoid O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer activity, particularly against pancreatic cancer cells. Research indicates that it induces both apoptosis and autophagy, leading to cell death and inhibition of proliferation.

Apoptosis Induction

This compound promotes apoptosis in pancreatic cancer cells by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-9.

Autophagy Induction

In addition to apoptosis, this compound also triggers autophagy in pancreatic cancer cells. This is evidenced by an increase in the expression of Beclin-1 and the conversion of LC3-I to LC3-II, which are key markers of autophagosome formation. Concurrently, the level of p62/SQSTM1, a protein that is degraded during autophagy, is decreased.

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

PANC-1 cells (or other target cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting the expression levels of proteins involved in apoptosis and autophagy.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-Beclin-1, anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a promising natural product with potent anti-cancer properties, particularly in the context of pancreatic cancer. Its ability to induce both apoptosis and autophagy highlights its potential as a multi-targeting therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further studies are warranted to fully elucidate its mechanism of action, establish a comprehensive physicochemical profile, and evaluate its efficacy and safety in preclinical and clinical settings.

References

A Preliminary Investigation into the Cytotoxicity of Glyceollin A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceollin A, a pterocarpan phytoalexin derived from soy, has garnered significant interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary investigations into the cytotoxic effects of Glyceollin A, with a focus on its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of oncology, pharmacology, and drug discovery.

Cytotoxicity of Glyceollin A

Glyceollin A has demonstrated significant cytotoxic effects across a range of cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. This process is initiated through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways that regulate cell survival and proliferation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Glyceollin A (often as Glyceollin I or in a mixture of glyceollins) in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| MCF-7 | Breast Cancer | ~10-20 | 48 | MTT |

| BG-1 | Ovarian Cancer | ~15 | 48 | MTT |

| LNCaP | Prostate Cancer | ~20 | 48 | MTT |

| Hepa1c1c7 | Mouse Hepatoma | ~10-15 (as glyceollin mixture) | 24 | MTT |

Mechanism of Action: Induction of Apoptosis

Glyceollin A's cytotoxic activity is predominantly mediated through the induction of apoptosis. This is achieved by influencing several key cellular processes and signaling cascades.

Role of Reactive Oxygen Species (ROS)

A primary mechanism by which Glyceollin A induces apoptosis is through the generation of intracellular Reactive Oxygen Species (ROS).[1][2] Elevated levels of ROS create a state of oxidative stress within the cancer cells, leading to cellular damage and triggering the apoptotic cascade.

Modulation of Apoptotic Proteins

Glyceollin A has been shown to modulate the expression of key proteins involved in the regulation of apoptosis. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio is a critical determinant in the commitment of a cell to undergo apoptosis. Furthermore, Glyceollin A treatment has been associated with the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Quantitative Apoptosis Data

The following table presents representative quantitative data from apoptosis assays conducted on cancer cells treated with Glyceollin A. The data is typically generated using flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Hepa1c1c7 | 12 (as glyceollin mixture) | 24 | Data not explicitly quantified in percentages in the provided search results. Studies confirm an increase in the sub-G1 phase and Annexin V binding, indicating apoptosis.[1] | Data not explicitly quantified in percentages in the provided search results.[1] |

Signaling Pathways Modulated by Glyceollin A

Glyceollin A exerts its cytotoxic and pro-apoptotic effects by interfering with critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Glyceollin A has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

Caption: Glyceollin A inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Glyceollin A has been demonstrated to suppress the NF-κB signaling pathway, contributing to its anti-cancer effects.

References

Glychionide A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glychionide A is a flavonoid naturally occurring in the roots of Glycyrrhiza glabra, commonly known as licorice. Flavonoids from this plant have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities and associated signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

The primary and well-documented natural source of this compound is the root of the licorice plant, Glycyrrhiza glabra[1]. This perennial herb is native to parts of Europe and Asia and is cultivated worldwide for its culinary and medicinal properties. The concentration and composition of flavonoids, including this compound, in the roots can vary depending on the geographical origin, cultivation practices, and harvesting time.

Quantitative Data

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Total Flavonoids | Callus Culture | Optimized Ethanol Extraction | 10.2 mg/g | [2] |

| Glycyrrhizic Acid | Root | HPLC Analysis | 20.68 - 93.89 mg/g (dry weight) | |

| Glabridin | Root | HPLC Analysis | 0.92 mg/g | [3] |

| Liquiritin | Root | HPLC Analysis | 0.29 mg/g | [4] |

Experimental Protocols: Isolation and Purification of Flavonoids from Glycyrrhiza glabra

The following is a generalized protocol for the extraction and isolation of flavonoids, including this compound, from licorice root. This protocol is a composite of established methods for flavonoid extraction from Glycyrrhiza species.

1. Preparation of Plant Material:

-

Obtain dried roots of Glycyrrhiza glabra.

-

Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: Macerate the powdered root material in 70% ethanol at a 1:30 material-to-solvent ratio.

-

Heat-Stirred Extraction (HSE): Heat the mixture to 85°C and stir for 4 hours. This process should be repeated for a total of three cycles to maximize the extraction of flavonoids[2].

-

Filtration: After each extraction cycle, filter the mixture to separate the extract from the solid plant material.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

3. Purification:

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Mobile Phase: Elute the column with a gradient of chloroform and methanol.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the desired flavonoid profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, pool the flavonoid-rich fractions and subject them to preparative HPLC on a C18 column.

-

Mobile Phase: Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) to isolate the pure this compound.

-

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of flavonoids from Glycyrrhiza glabra has been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties[1][5]. It is plausible that this compound shares similar activities. The primary signaling pathways modulated by licorice flavonoids are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Licorice flavonoids are known to inhibit this pathway.

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. The pathway involves a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer. Flavonoids from licorice have been shown to modulate the MAPK pathway, thereby influencing cellular fate.

Caption: Inferred modulatory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound, a flavonoid from the roots of Glycyrrhiza glabra, represents a promising natural product for further investigation. While specific data on its quantification and biological activity are still emerging, the established protocols for flavonoid isolation from licorice provide a solid foundation for its procurement. Based on the known activities of related flavonoids, this compound is likely to exhibit anti-inflammatory and other beneficial properties through the modulation of key cellular signaling pathways such as NF-κB and MAPK. This technical guide serves as a comprehensive resource to stimulate and support future research into the therapeutic potential of this compound.

References

- 1. Molecular mechanisms underlying the anticancer activities of licorice flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-pathway integrated adjustment mechanism of licorice flavonoids presenting anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Glychionide A: A Technical Guide to its Impact on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glychionide A, a flavonoid glycoside isolated from the roots of Glycyrrhiza glabra, has emerged as a compound of interest in oncology research.[1][2] Studies have demonstrated its potent anti-proliferative effects, particularly in pancreatic cancer models.[3] A key mechanism underlying its cytotoxic activity is the induction of apoptosis and autophagy, processes intrinsically linked to mitochondrial function.[2][3] This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial membrane potential (MMP), a critical parameter of mitochondrial health and a pivotal point in the regulation of cell death pathways. The information presented herein is intended to equip researchers with the necessary data and methodologies to investigate and potentially exploit this mechanism in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on PANC-1 human pancreatic cancer cells as reported in the scientific literature.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | PANC-1 | 14 µM | [3] |

| IC50 (Cell Viability) | hTRET-HPNE (normal pancreatic cells) | 100 µM | [3] |

Table 1: Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) for cell viability highlights the selective potency of this compound against pancreatic cancer cells compared to normal pancreatic cells.

| Parameter | Condition | Percentage of Cells in G2/M Phase | Reference |

| Cell Cycle Distribution | Control | 19.5% | [3] |

| Cell Cycle Distribution | This compound treated | 49.4% | [3] |

Table 2: Effect of this compound on Cell Cycle Progression in PANC-1 Cells. Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Parameter | Condition | Value | Reference |

| Apoptotic Cells | Control | 2.5% | [3] |

| Apoptotic Cells | 28 µM this compound | 46.25% | [3] |

| Mitochondrial Membrane Potential (MMP) | Control | 100% | |

| Mitochondrial Membrane Potential (MMP) | This compound treated | ~33% | |

| Reactive Oxygen Species (ROS) Levels | Control | 100% | |

| Reactive Oxygen Species (ROS) Levels | 28 µM this compound | ~185% |

Table 3: Induction of Apoptosis and Disruption of Mitochondrial Function by this compound in PANC-1 Cells. this compound induces a substantial increase in the apoptotic cell population, a significant decrease in mitochondrial membrane potential, and a marked increase in reactive oxygen species (ROS) levels.

| Protein | Effect of this compound Treatment | Pathway | Reference |

| Bax | Increased expression | Apoptosis | [3] |

| Caspase-9 | Increased expression | Apoptosis | [3] |

| Bcl-2 | Decreased expression | Apoptosis | [3] |

| Beclin-1 | Increased expression | Autophagy | [3] |

| LC3-II | Increased expression | Autophagy | [3] |

| p62 | Suppressed expression | Autophagy | [3] |

Table 4: Modulation of Apoptosis and Autophagy-Related Protein Expression by this compound in PANC-1 Cells. this compound treatment results in changes in the expression of key proteins that regulate programmed cell death and cellular recycling pathways.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its impact on mitochondrial membrane potential.

Figure 1. Proposed signaling pathway of this compound in pancreatic cancer cells.

Figure 2. Experimental workflow for assessing mitochondrial membrane potential.

Experimental Protocols

The following is a representative, detailed protocol for the measurement of mitochondrial membrane potential in PANC-1 cells treated with this compound using a fluorescent dye and flow cytometry. This protocol is synthesized from standard methodologies and the available information on the this compound study.

Objective: To quantify the change in mitochondrial membrane potential in PANC-1 cells following treatment with this compound.

Materials:

-

PANC-1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for dissolving this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Mitochondrial membrane potential assay kit (e.g., utilizing JC-1, TMRM, or TMRE)

-

FCCP or CCCP (positive control for MMP depolarization)

-

Flow cytometer

Procedure:

-

Cell Culture and Plating:

-

Culture PANC-1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a range of 7-28 µM).

-

Include the following controls:

-

Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Positive control for MMP depolarization (e.g., 10 µM FCCP or CCCP, added 15-30 minutes before staining).

-

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

-

Staining with a Fluorescent MMP-Sensitive Dye (Example using JC-1):

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a final concentration of 2-10 µM in culture medium).

-

After the treatment period, harvest the cells by trypsinization and collect them in centrifuge tubes.

-

Centrifuge the cells at a low speed (e.g., 400 x g for 5 minutes) and discard the supernatant.

-

Resuspend the cell pellet in the JC-1 staining solution.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

-

Washing and Resuspension:

-

After incubation, centrifuge the cells at 400 x g for 5 minutes and discard the staining solution.

-

Wash the cells by resuspending the pellet in 1 mL of PBS or assay buffer provided with the kit.

-

Centrifuge again and discard the supernatant. Repeat the wash step if recommended by the kit manufacturer.

-

Resuspend the final cell pellet in an appropriate volume of PBS or assay buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

For JC-1, use an excitation wavelength of 488 nm.

-

Detect green fluorescence (JC-1 monomers, indicative of low MMP) in the FL1 channel (e.g., 530/30 nm bandpass filter).

-

Detect red fluorescence (JC-1 aggregates, indicative of high MMP) in the FL2 channel (e.g., 585/42 nm bandpass filter).

-

Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence intensity in the FL1 and FL2 channels.

-

The ratio of red to green fluorescence intensity is proportional to the mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.

-

Quantify the percentage of cells with low MMP (high green fluorescence) and high MMP (high red fluorescence).

-

Compare the results from the this compound-treated samples to the vehicle control.

-

Note: The optimal concentrations of the fluorescent dye and the incubation times may vary depending on the specific cell line and experimental conditions. It is recommended to perform initial optimization experiments. For TMRM or TMRE, a single fluorescence channel is typically used, and a decrease in fluorescence intensity indicates a loss of MMP.

References

- 1. G2/M cell-cycle arrest and apoptosis by n-3 fatty acids in a pancreatic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Glychionide-A Flavonoid in Human Pancreatic Carcinoma Cells Are Mediated by Activation of Apoptotic and Autophagic Pathways, Cell Cycle Arrest, and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Glychionide A Treatment Protocol for PANC-1 Cell Culture: An Application Note

For Research Use Only.

Introduction

Pancreatic cancer remains one of the most challenging malignancies to treat, with high mortality rates often attributed to late diagnosis and limited efficacy of current chemotherapeutic agents. Research into novel therapeutic compounds is crucial for developing more effective treatment strategies. Glychionide A, a flavonoid, has demonstrated significant anti-proliferative effects against the human pancreatic adenocarcinoma cell line, PANC-1. This document provides a detailed protocol for the treatment of PANC-1 cells with this compound, based on published research findings. The protocol outlines methods for assessing cell viability, and the induction of apoptosis and autophagy, providing a framework for researchers investigating the anti-cancer properties of this compound.

PANC-1 cells are a well-established model for pancreatic cancer research, known for their epithelial-like morphology and harboring common mutations found in pancreatic tumors.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals working with this cell line.

Mechanism of Action

This compound exerts its anti-tumor effects on PANC-1 cells through a multi-faceted approach involving the induction of both apoptosis and autophagy.[2] Treatment with this compound leads to cell cycle arrest at the G2/M phase, an increase in reactive oxygen species (ROS), and a disruption of the mitochondrial membrane potential.[2][3] These cellular events are accompanied by the modulation of key proteins involved in apoptosis and autophagy.[2]

Data Summary